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Compound of Interest

Compound Name: 2-(Tritylthio)acetic acid

CAS No.: 34914-36-8

Cat. No.: B1587632

Get Quote

Executive Summary
2-(Tritylthio)acetic acid (CAS: 34914-36-8), also known as S-Tritylmercaptoacetic acid, is a

specialized organosulfur building block critical to peptide chemistry, bioconjugation, and linker

design in drug development.[1] It serves as a robust "masked" thiol equivalent, allowing

researchers to introduce a sulfhydryl group into molecules—typically at the N-terminus of

peptides or as part of a linker payload—while keeping it protected during harsh synthetic steps.

Its primary utility lies in its acid-labile trityl (triphenylmethyl) protecting group, which offers

orthogonality to base-labile groups (like Fmoc) and reduction-labile groups (like disulfides). This

guide details its physicochemical profile, synthetic utility, mechanistic reactivity, and validated

experimental protocols for its application in solid-phase peptide synthesis (SPPS) and

bioconjugation.

Chemical Identity & Physicochemical Profile[2][3][4]
[5][6][7][8][9]
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The compound consists of a carboxylic acid tail (for coupling) and a trityl-protected thiol head.

The bulky trityl group provides steric shielding, preventing premature oxidation or disulfide

formation.

Table 1: Physicochemical Specifications
Property Specification

IUPAC Name 2-(Tritylsulfanyl)acetic acid

CAS Number 34914-36-8

Molecular Formula C₂₁H₁₈O₂S

Molecular Weight 334.43 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in DCM, DMF, DMSO, Ethyl Acetate;

Insoluble in Water

pKa (COOH)
~3.6–3.8 (Estimated based on thioglycolic acid

derivatives)

Storage Stability
Store at 2–8°C; Hygroscopic; Stable under inert

atmosphere

Hazards Irritant (H315, H319, H335)

Synthetic Pathways & Manufacturing
The synthesis of 2-(Tritylthio)acetic acid is a nucleophilic substitution reaction where the

sulfur atom of thioglycolic acid attacks the electrophilic central carbon of trityl chloride. This

reaction is typically driven by a base (pyridine or NaOH) to neutralize the liberated HCl.

Synthesis Mechanism
The steric bulk of the trityl group makes the formation of the S-Trt bond highly selective for

sulfur over oxygen nucleophiles (under controlled conditions), as the "soft" sulfur is a better

match for the carbocation-like character of the trityl center.
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Figure 1: Synthetic pathway for 2-(Tritylthio)acetic acid via nucleophilic substitution.

Reactivity Profile & Mechanistic Insights
The Trityl Protecting Group (S-Trt)
The S-Trityl group is acid-labile. Its stability relies on the steric hindrance of the three phenyl

rings, which protects the sulfur from electrophiles and oxidants. However, in the presence of

strong acids (e.g., TFA), the C-S bond cleaves to form a stable triphenylmethyl cation (Trt+).

Deprotection Reagents: Trifluoroacetic acid (TFA) is the standard.

Scavengers: Because the liberated Trt+ cation is highly electrophilic, it will re-alkylate the

sulfur or other nucleophiles (like Tryptophan) if not quenched. Triisopropylsilane (TIPS) or

Ethanedithiol (EDT) must be used as scavengers.

The Carboxylic Acid
The carboxylic acid moiety behaves as a standard aliphatic acid. It can be activated for amide

bond formation using:

Carbodiimides: DIC/HOBt

Uronium/Phosphonium Salts: HATU, HBTU, PyBOP

Active Esters: NHS esters
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Oxidation Potential
While the S-Trt group prevents disulfide formation, once deprotected, the free thiol (HS-CH2-R)

is susceptible to air oxidation.

Controlled Oxidation: Iodine (I₂) can be used to simultaneously deprotect the S-Trt group and

form a disulfide bond (S-S) in one step, a technique often used in peptide cyclization.
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Figure 2: Acid-catalyzed deprotection mechanism of the S-Trityl group showing the necessity of

scavengers.

Applications in Drug Discovery & Peptidomimetics
N-Terminal Thiol Introduction
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In Solid-Phase Peptide Synthesis (SPPS), 2-(Tritylthio)acetic acid is often coupled to the N-

terminus of a peptide chain as the final step.

Purpose: To create a "thiol handle" for subsequent conjugation (e.g., to maleimide-

functionalized fluorophores, PEG chains, or drugs) or for native chemical ligation.

Advantage: Unlike using a Cysteine residue, this moiety lacks an amino group, effectively

"capping" the peptide and preventing further elongation or Edman degradation.

Linker Chemistry for ADCs
In Antibody-Drug Conjugates (ADCs), this molecule serves as a spacer. The carboxylic acid

attaches to the drug payload (via an amide/ester), and the trityl-protected thiol awaits

deprotection for conjugation to the antibody's cysteine residues.

Surface Modification (SAMs)
The compound is used to form Self-Assembled Monolayers (SAMs) on gold surfaces. The trityl

group is removed either in solution or in situ on the gold surface, allowing the sulfur to form a

strong Au-S covalent bond, exposing the carboxylic acid for further surface functionalization.

Experimental Protocols
Protocol A: Coupling to Resin-Bound Peptide (SPPS)
Objective: Attach 2-(Tritylthio)acetic acid to the N-terminus of a peptide on Rink Amide resin.

Preparation: Dissolve 2-(Tritylthio)acetic acid (3.0 eq relative to resin loading) in dry DMF.

Activation: Add HBTU (2.9 eq) and DIEA (6.0 eq). Shake for 2 minutes to activate the

carboxylate.

Coupling: Add the activated solution to the deprotected resin-bound peptide (free amine).

Incubation: Shake at room temperature for 45–60 minutes under nitrogen.

Washing: Drain and wash resin with DMF (3x) and DCM (3x).
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Validation: Perform a Kaiser test (Ninhydrin). A negative result (yellow beads, colorless

solution) indicates successful coupling (no free amines remaining).

Protocol B: Global Deprotection & Cleavage
Objective: Cleave peptide from resin and remove the Trityl group simultaneously.

Cocktail Preparation: Prepare "Reagent K" or a similar cleavage cocktail:

TFA (Trifluoroacetic acid): 92.5%

TIPS (Triisopropylsilane): 2.5%

H₂O: 2.5%

DODT (2,2'-(Ethylenedioxy)diethanethiol) or EDT: 2.5%

Reaction: Add cold cocktail to the resin (10 mL per gram of resin).

Time: Shake for 2–3 hours at room temperature. Note: S-Trt removal is slower than N-Boc;

ensure sufficient time.

Precipitation: Filter resin and drop filtrate into ice-cold diethyl ether.

Recovery: Centrifuge the precipitate (white solid) to recover the crude thiolated peptide.

Protocol C: Selective S-Trt Removal (On-Resin)
Objective: Remove S-Trt while keeping peptide on resin (e.g., for cyclization).

Reagent: 1% TFA in DCM with 5% TIPS.

Flow: Treat resin with short pulses (2 min x 10 times). The yellow color (trityl cation) indicates

cleavage.

Wash: Wash extensively with DCM to remove the trityl cation before it re-attaches.

Safety & Handling
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Hazard Classification: Irritating to eyes, respiratory system, and skin (H315/H319/H335).

PPE: Wear nitrile gloves, safety goggles, and use a fume hood.

Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended

temperature: 2–8°C.

Incompatibility: Strong oxidizing agents, strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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